1,5-Dimethyl-3'-(4-methylbenzenesulfonyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
1,5-Dimethyl-3’-(4-methylbenzenesulfonyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3’-(4-methylbenzenesulfonyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sulfonyl chlorides, nitro compounds, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3’-(4-methylbenzenesulfonyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfonyl position .
Scientific Research Applications
1,5-Dimethyl-3’-(4-methylbenzenesulfonyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3’-(4-methylbenzenesulfonyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and derivatives with sulfonyl, nitro, and diazinane groups. Examples include:
- 1,5-Dimethyl-3-(4-methylbenzenesulfonyl)-4-phenylimidazolidin-2-one
- 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
Uniqueness
The uniqueness of 1,5-Dimethyl-3’-(4-methylbenzenesulfonyl)-8’-nitro-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25N5O7S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
1,3-dimethyl-3'-(4-methylphenyl)sulfonyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C24H25N5O7S/c1-15-4-7-18(8-5-15)37(35,36)27-10-11-28-19-9-6-17(29(33)34)12-16(19)13-24(20(28)14-27)21(30)25(2)23(32)26(3)22(24)31/h4-9,12,20H,10-11,13-14H2,1-3H3 |
InChI Key |
YNPMPUPICATNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(C2)C4(CC5=C3C=CC(=C5)[N+](=O)[O-])C(=O)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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